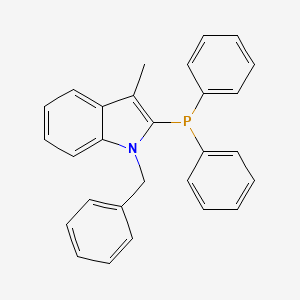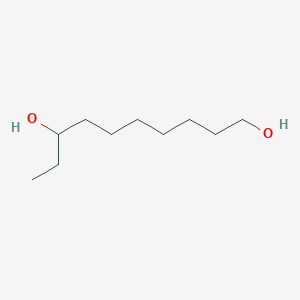
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-: is an organic compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the catalytic oxidation of pyridine derivatives. For instance, the compound can be synthesized by the oxidation of 4-methyl-6-(trifluoromethyl)pyridine using specific catalysts such as palladium complexes or indium chloride under mild conditions . Another method involves the three-component coupling reaction of dicarbonyl compounds, aldehydes, and urea/thiourea catalyzed by indium chloride .
Industrial Production Methods: In industrial settings, the production of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid derivatives.
Reduction: 2-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The formyl group in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .
相似化合物的比较
2-Pyridinecarboxaldehyde: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-Methyl-2-pyridinecarboxaldehyde: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and biological activity.
6-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Similar structure but without the methyl group, influencing its steric and electronic properties.
Uniqueness: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
属性
CAS 编号 |
615580-37-5 |
|---|---|
分子式 |
C8H6F3NO |
分子量 |
189.13 g/mol |
IUPAC 名称 |
4-methyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)12-7(3-5)8(9,10)11/h2-4H,1H3 |
InChI 键 |
AEKRUEMELLRGQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


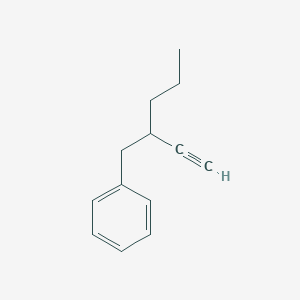
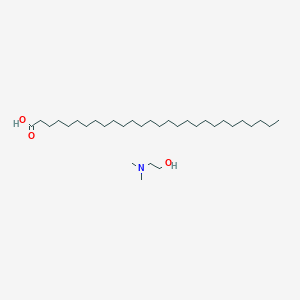
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
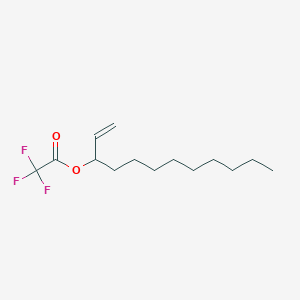
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
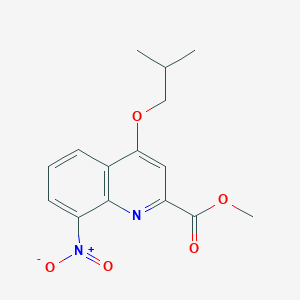
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
